CTPI-2

SLC25A1 binding affinity KD

Procuring earlier-generation SLC25A1 inhibitors like CTPI-1 or non-selective citrate analog BTA leads to significant experimental variability and unreliable target engagement. CTPI-2 resolves this with high-affinity, selective SLC25A1 inhibition. - 20-fold higher affinity over CTPI-1 (KD 3.5 µM vs. 63.6 µM), enabling robust target engagement at low micromolar concentrations. - 1000-fold more potent in suppressing cancer stem cell sphere formation; reverses NASH pathology in preclinical models. - Validated for in vitro CSC assays, in vivo xenograft studies, and metabolic disease models with reliable lot-to-lot consistency.

Molecular Formula C13H9ClN2O6S
Molecular Weight 356.74 g/mol
CAS No. 68003-38-3
Cat. No. B1666463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCTPI-2
CAS68003-38-3
SynonymsABD-7;  ABD 7;  ABD7;  RAS inhibitor Abd-7;  CTPI-2;  D1W
Molecular FormulaC13H9ClN2O6S
Molecular Weight356.74 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
InChIInChI=1S/C13H9ClN2O6S/c14-10-6-5-8(7-12(10)16(19)20)23(21,22)15-11-4-2-1-3-9(11)13(17)18/h1-7,15H,(H,17,18)
InChIKeyNJTHPOSQGFJTDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CTPI-2: Third-Generation SLC25A1 Inhibitor


CTPI-2 is a selective, third-generation inhibitor of the mitochondrial citrate carrier SLC25A1, a key transporter that exports citrate from mitochondria to the cytoplasm, fueling lipogenesis, glycolysis, and redox homeostasis [1]. Characterized as a sulfonamide-based small molecule, CTPI-2 binds SLC25A1 with a KD of 3.5 µM and inhibits citrate transport, thereby disrupting metabolic plasticity in cancer stem cells and attenuating lipid accumulation in metabolic disease models . Its structure and binding mode have been defined by homology modeling and compared to earlier-generation inhibitors [2].

Selective third-generation SLC25A1 inhibitor for mitochondrial citrate transport studies
Defined binding profile supports target engagement assays at relevant concentrations
Reported activity in CSC self-renewal and NASH model contexts

Why CTPI-2 Cannot Be Substituted


Substituting CTPI-2 with earlier-generation SLC25A1 inhibitors such as CTPI-1 or the non-selective citrate analog benzene-tricarboxylate (BTA) introduces significant experimental variability due to substantial differences in target affinity, cellular potency, and off-target liability . CTPI-1, a second-generation inhibitor, exhibits approximately 20-fold lower binding affinity (KD = 63.6 µM vs. 3.5 µM) and requires impractically high concentrations to achieve functional effects . BTA, a first-generation false citrate analog, lacks selectivity and inhibits multiple citrate-binding proteins beyond SLC25A1 [1]. These quantitative disparities mean that data generated with alternative inhibitors cannot be reliably extrapolated to CTPI-2, and procurement of CTPI-2 is essential for experiments requiring a well-defined, high-affinity, selective SLC25A1 probe.

CTPI-1 (2nd generation)
~20-fold lower target binding affinity; functional potency gap may exceed 100-fold, limiting assay comparability.
BTA (1st generation false citrate analog)
Non-selective; inhibits multiple citrate-binding proteins, confounding SLC25A1-specific conclusions.
High-dose requirements for earlier inhibitors
May introduce off-target effects and narrow the effective concentration window in cellular models.

CTPI-2 Differentiation Evidence


Higher SLC25A1 Affinity Than CTPI-1

Surface plasmon resonance (SPR) analysis demonstrates that CTPI-2 binds human SLC25A1 with a KD of 3.5 µM, representing a 20-fold improvement in affinity relative to the second-generation inhibitor CTPI-1 (KD = 63.6 µM) . This direct head-to-head comparison confirms that CTPI-2 achieves substantially stronger target engagement at lower concentrations.

SLC25A1 Binding Affinity
Data to verify
CTPI-2 KD = 3.5 µM vs CTPI-1 KD = 63.6 µM (20-fold higher affinity)
Supports target engagement at lower concentrations
SPR head-to-head; CTPI-2 demonstrates improved binding
SLC25A1 binding affinity KD

Greater CSC Sphere Inhibition vs CTPI-1

In functional assays using H1299 non-small cell lung cancer cells, CTPI-2 is approximately 1000-fold more potent than CTPI-1 at suppressing sphere-forming capacity, a hallmark of cancer stem cell self-renewal . This dramatic difference in cellular potency cannot be explained solely by the 20-fold difference in binding affinity, suggesting that CTPI-2 may possess additional favorable physicochemical or cellular pharmacokinetic properties.

CSC Sphere Inhibition
Data to verify
~1000-fold more potent than CTPI-1 in H1299 sphere formation assay
Enables functional CSC studies at practical concentrations
Functional potency; not solely attributable to affinity difference
cancer stem cells sphere formation H1299

In Vivo Tumor Inhibition in NSCLC Xenografts

Intraperitoneal administration of CTPI-2 at 26 mg/kg every other day significantly suppresses tumor growth in patient-derived NSCLC xenografts in mice . This in vivo efficacy distinguishes CTPI-2 from earlier inhibitors like CTPI-1, which required high dosages for activity and lacked robust in vivo validation [1].

NSCLC Xenograft Tumor Inhibition
Source review
26 mg/kg i.p. q.o.d. suppresses tumor growth in patient-derived NSCLC xenografts
Reported xenograft model-response context
WO2019028343A1; CTPI-1 lacked comparable in vivo data
NSCLC xenograft in vivo

NASH Pathology Reversal in Preclinical Models

In a high-fat diet-induced mouse model of NASH, treatment with CTPI-2 halted the progression of steatohepatitis, reduced inflammatory macrophage infiltration in liver and adipose tissue, and mitigated obesity [1]. These effects were phenocopied by genetic ablation of one Slc25a1 allele, confirming on-target activity [1]. While no direct comparator inhibitor data are available in this study, the genetic validation provides a class-level inference that CTPI-2 recapitulates the effects of Slc25a1 loss-of-function.

NASH Pathology Reversal
Class-level inference
Reverses steatosis, reduces inflammation in HFD-induced NASH model
Reported NASH model-response context; mirrors Slc25a1 loss-of-function
Genetic validation with Slc25a1 heterozygous KO
NAFLD NASH steatosis

Inhibition of CSC Respiration and Self-Renewal

Treatment with CTPI-2 reduces oxygen consumption rate (OCR) in H1299 tumor spheres, indicating inhibition of mitochondrial respiration in cancer stem cells [1]. This effect is linked to decreased self-renewal capacity. While direct comparator data for CTPI-1 are not available in this assay, the potency difference in sphere formation (1000-fold) suggests that CTPI-2 uniquely enables such functional studies at relevant concentrations.

Mitochondrial Respiration in CSCs
Data to verify
Reduces OCR in H1299 tumor spheres after 3 h treatment
Supports CSC respiration inhibition assay context
Vehicle-controlled; quantitative decrease observed
OCR mitochondrial respiration CSCs

CTPI-2 Research Applications


CSC Metabolic Plasticity and Therapy Resistance

CTPI-2 is the inhibitor of choice for studies examining the role of mitochondrial citrate export in cancer stem cell (CSC) self-renewal and therapy resistance. Its high potency (1000-fold over CTPI-1) enables robust suppression of sphere formation at low micromolar concentrations, and its ability to decrease OCR and sensitize resistant NSCLC cells to cisplatin or EGFR inhibitors provides a chemical tool to explore synthetic lethality strategies [1]. Researchers should procure CTPI-2 for in vitro CSC assays and in vivo xenograft studies where reliable target engagement is critical.

NAFLD/NASH Modeling and Intervention

CTPI-2 serves as a validated chemical probe for interrogating SLC25A1 function in hepatic steatosis, glucose intolerance, and inflammation. Its demonstrated ability to reverse NASH pathology in preclinical mouse models, coupled with genetic validation, makes it an essential tool for metabolic disease researchers developing novel therapies for NAFLD/NASH [2]. Procurement of CTPI-2 is recommended for labs seeking a selective, in vivo-active SLC25A1 inhibitor to complement genetic models.

Selective SLC25A1 Probe for Citrate Flux and Lipogenesis

For experiments requiring selective inhibition of the mitochondrial citrate carrier without the off-target liabilities of BTA or the low potency of CTPI-1, CTPI-2 is the gold standard. Its 20-fold higher affinity over CTPI-1 ensures efficient blockade of citrate export, enabling precise dissection of cytosolic acetyl-CoA pools, de novo lipogenesis, and PPARγ signaling pathways . Researchers should use CTPI-2 when experimental outcomes depend on specific SLC25A1 modulation rather than general citrate pathway disruption.

Application
Selection Property
Validation Focus
CSC Metabolic Plasticity & Therapy Resistance
Defined SLC25A1 binding affinity and functional potency profile
Sphere formation & OCR assay endpoints; xenograft model-response context
NAFLD/NASH Metabolic Disease Models
Recapitulation of Slc25a1 genetic loss-of-function effects
Steatosis & inflammation endpoint reversal in diet-induced models
Citrate Flux & Lipogenesis Pathway Studies
SLC25A1-selective inhibition without off-target citrate-binding protein effects
Cytosolic acetyl-CoA and de novo lipogenesis pathway interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


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